

Spectroscopic Profile of 2,4-Dimethoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethoxybenzaldehyde

Cat. No.: B023906

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Introduction

This technical guide provides an in-depth analysis of the spectroscopic data for **2,4-Dimethoxybenzaldehyde** (CAS No: 613-45-6), a key intermediate in organic synthesis. An understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the elucidation of reaction pathways. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for **2,4-Dimethoxybenzaldehyde** is summarized below. These tables provide a quantitative overview of the key spectral features essential for structural confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule. The data presented here was obtained in a chloroform-d (CDCl₃) solution.[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.28	Singlet	1H	Aldehyde (-CHO)
7.79	Doublet	1H	Aromatic (H-6)
6.53	Doublet of doublets	1H	Aromatic (H-5)
6.44	Doublet	1H	Aromatic (H-3)
3.89	Singlet	3H	Methoxy (-OCH ₃) at C-4
3.86	Singlet	3H	Methoxy (-OCH ₃) at C-2

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Due to the complexity of direct peak lists in available literature, the following are characteristic chemical shifts. A full, interactive spectrum can be found on databases such as SpectraBase.

Chemical Shift (δ) ppm	Assignment
~189	Aldehyde Carbonyl (C=O)
~165	Aromatic Carbon (C-4)
~162	Aromatic Carbon (C-2)
~130	Aromatic Carbon (C-6)
~120	Aromatic Carbon (C-1)
~106	Aromatic Carbon (C-5)
~98	Aromatic Carbon (C-3)
~56	Methoxy Carbon (-OCH ₃)
~55	Methoxy Carbon (-OCH ₃)

IR (Infrared) Spectroscopy Data

The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The data below corresponds to the main absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~2940, 2840	Medium	C-H Stretch	Aliphatic (Methoxy)
~2740	Weak	C-H Stretch	Aldehyde
~1680	Strong	C=O Stretch	Aldehyde
~1600, 1510	Strong	C=C Stretch	Aromatic Ring
~1270, 1210	Strong	C-O Stretch	Aryl Ether
~1020	Strong	C-O Stretch	Aryl Ether
~830	Strong	C-H Bend (out-of-plane)	Aromatic Ring

MS (Mass Spectrometry) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The data below was obtained via electron ionization (EI).^{[1][2]}

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
166	100	[M] ⁺ (Molecular Ion)
165	~80	[M-H] ⁺
149	~55	[M-OH] ⁺ or [M-CH ₃ -H ₂] ⁺
138	~30	[M-CO] ⁺
123	~25	[M-CO-CH ₃] ⁺
107	~15	[M-CO-OCH ₃] ⁺
77	~20	[C ₆ H ₅] ⁺

Experimental Protocols

The following protocols describe standard methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of **2,4-Dimethoxybenzaldehyde** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. The ¹H NMR spectrum is acquired on a 300 MHz or higher field spectrometer. For ¹³C NMR, a higher concentration (50-100 mg) and a longer acquisition time are typically required to achieve a good signal-to-noise ratio.

IR Spectroscopy

- **Sample Preparation:** As **2,4-Dimethoxybenzaldehyde** is a solid, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal.

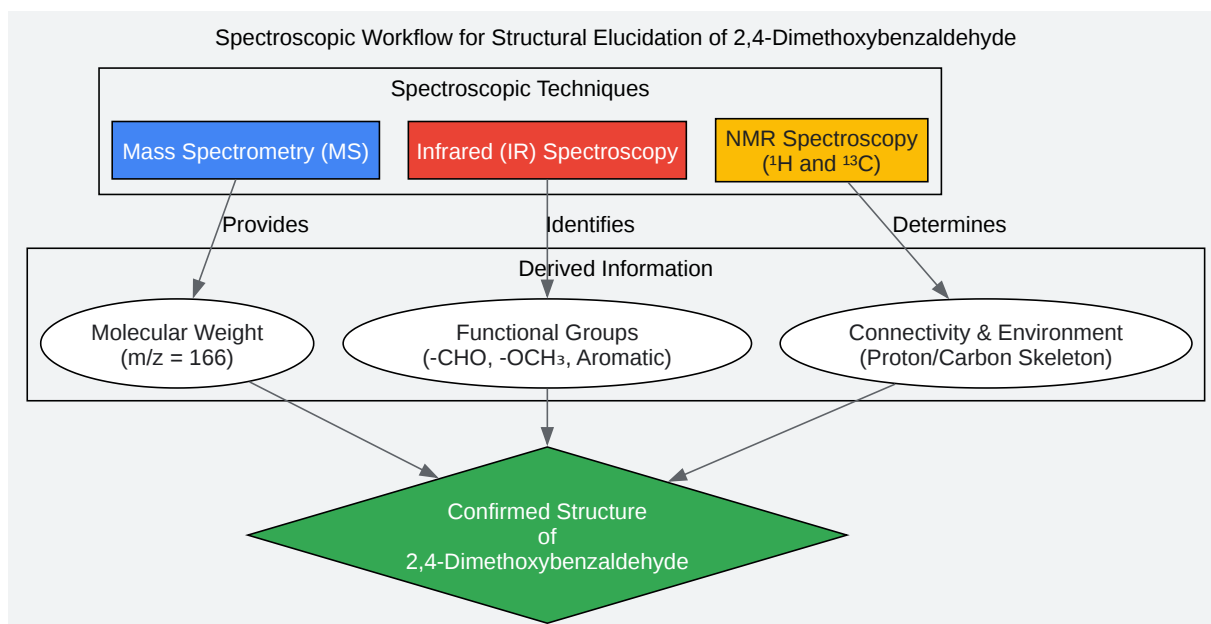
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry

- **Sample Introduction:** A dilute solution of **2,4-Dimethoxybenzaldehyde** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- **Ionization and Analysis:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) causing ionization and fragmentation. The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer. The detector records the abundance of each ion.^[3]

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic identification of **2,4-Dimethoxybenzaldehyde**.



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Caption: Logical workflow for the structural confirmation of **2,4-Dimethoxybenzaldehyde**.

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References

- 1. 2,4-Dimethoxybenzaldehyde(613-45-6) ¹³C NMR spectrum [chemicalbook.com]
- 2. 2,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]
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